![molecular formula C19H18N4O4 B2908962 Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate CAS No. 880812-06-6](/img/structure/B2908962.png)
Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of this compound is relatively complex and generally involves multiple steps . In one study, 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids were used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .Molecular Structure Analysis
The molecular formula of this compound is C19H18N4O4 . It has a molecular weight of 366.38 . The InChI code for this compound is 1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.38 . It has good solubility in water and some organic solvents .Scientific Research Applications
Synthesis of Biologically Active Molecules
Research has shown that similar compounds are crucial intermediates in synthesizing biologically active molecules. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been achieved through the Friedel–Crafts acylation of substituted benzenes. These intermediates are important for creating biologically active compounds, including ACE inhibitors, highlighting the potential of related structures in drug discovery and development (Zhang, Khan, Gong, & Lee, 2009).
Materials Science
In materials science, compounds with benzotriazinyl groups have been explored for their unique properties. For example, research into oxo carboxylate tin ladder clusters, which involve similar chemistry, has led to the discovery of new structural classes of organotin compounds. These findings are significant for developing advanced materials with specific functionalities (Holmes, Schmid, Chandrasekhar, Day, & Holmes, 1987).
Organic Synthesis Methodologies
Furthermore, compounds structurally related to methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate have been utilized as versatile reagents in the synthesis of polyfunctional heterocyclic systems. This application underscores the compound's potential as a building block in creating diverse heterocyclic structures, which are essential in pharmaceuticals and agrochemicals (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Mechanism of Action
Mode of Action
It is known that the benzotriazine ring structure in the compound plays a crucial role in its biological activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound has good solubility in water and some organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structure, it may have potential applications in the synthesis of dyes, pigments, and photosensitive materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . More research is needed to understand how these environmental factors influence the compound’s action .
properties
IUPAC Name |
methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZXWDDPGCMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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